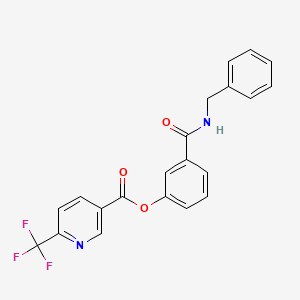
-N,N,N'N',tetraacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
-N,N,N’N’,tetraacetic acid is a versatile organic compound widely used in various scientific and industrial applications. It is known for its ability to chelate metal ions, making it valuable in fields such as chemistry, biology, and medicine. The compound’s structure consists of four acetic acid groups attached to a central nitrogen atom, forming a complex that can effectively bind to metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of -N,N,N’N’,tetraacetic acid typically involves the reaction of ethylenediamine with chloroacetic acid under alkaline conditions. The reaction proceeds through multiple steps, including the formation of intermediate compounds, which are then converted to the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of -N,N,N’N’,tetraacetic acid involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified through crystallization or other separation techniques to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
-N,N,N’N’,tetraacetic acid undergoes various chemical reactions, including:
Chelation: The compound forms stable complexes with metal ions, which is its primary function in many applications.
Substitution: It can participate in substitution reactions where one or more of its acetic acid groups are replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, -N,N,N’N’,tetraacetic acid can hydrolyze to form simpler compounds.
Common Reagents and Conditions
Chelation: Metal ions such as calcium, magnesium, and iron are common reagents. The reaction typically occurs in aqueous solutions at neutral or slightly alkaline pH.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions, often requiring catalysts or specific solvents.
Hydrolysis: Acidic or basic conditions, along with heat, are used to facilitate hydrolysis reactions.
Major Products Formed
Chelation: The primary products are metal-chelate complexes.
Substitution: Substituted derivatives of -N,N,N’N’,tetraacetic acid.
Hydrolysis: Simpler carboxylic acids and amines.
Applications De Recherche Scientifique
-N,N,N’N’,tetraacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to sequester metal ions in analytical and synthetic chemistry.
Biology: Employed in biochemical assays to control metal ion concentrations and prevent metal-catalyzed reactions.
Medicine: Utilized in medical diagnostics and treatments, such as in chelation therapy for heavy metal poisoning.
Industry: Applied in water treatment, agriculture, and manufacturing processes to control metal ion levels and improve product quality.
Mécanisme D'action
The primary mechanism of action of -N,N,N’N’,tetraacetic acid involves its ability to chelate metal ions. The compound’s nitrogen and oxygen atoms form coordinate bonds with metal ions, creating stable complexes. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions. The molecular targets include various metal ions, and the pathways involved are primarily related to the formation of metal-ligand complexes.
Comparaison Avec Des Composés Similaires
-N,N,N’N’,tetraacetic acid is unique in its ability to form stable chelates with a wide range of metal ions. Similar compounds include:
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties but different structural features.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with additional nitrogen atoms, providing enhanced chelation capabilities.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer acetic acid groups, offering different chelation properties.
Compared to these compounds, -N,N,N’N’,tetraacetic acid offers a balance of stability and versatility, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C14H22N2O8 |
|---|---|
Poids moléculaire |
346.33 g/mol |
Nom IUPAC |
2-[[(1S,2S)-2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C14H22N2O8/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/t9-,10-/m0/s1 |
Clé InChI |
FCKYPQBAHLOOJQ-UWVGGRQHSA-N |
SMILES isomérique |
C1CC[C@@H]([C@H](C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
SMILES canonique |
C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, ethyl ester](/img/structure/B13410900.png)

![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B13410909.png)



![(6R,7R)-7-[[(2S)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410940.png)
![{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine](/img/structure/B13410944.png)
![4-[Hydroxy(diphenyl)methyl]-1-(2-hydroxyethyl)-1-azoniabicyclo[2.2.2]octane Bromide](/img/structure/B13410946.png)
![[2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine](/img/structure/B13410956.png)

![(5S,5aR,8aR,9R)-5-[(7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B13410984.png)

